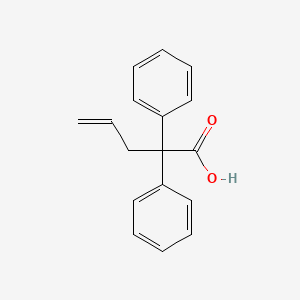

2,2-Diphenylpent-4-enoic acid

Description

The exact mass of the compound 2,2-Diphenylpent-4-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18706. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diphenylpent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylpent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRSCYRFTSBWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280796 | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-03-6 | |

| Record name | NSC18706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2-Diphenylpent-4-enoic acid

An In-depth Technical Guide to the Synthesis of 2,2-Diphenylpent-4-enoic Acid

Introduction

2,2-Diphenylpent-4-enoic acid is a valuable carboxylic acid derivative characterized by a quaternary carbon center bearing two phenyl groups and an allyl substituent. This structural motif makes it a target of interest in medicinal chemistry and materials science, where the unique steric and electronic properties of the diphenylmethyl group, combined with the reactive terminal alkene, can be exploited for further functionalization. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2,2-diphenylpent-4-enoic acid, designed for researchers in organic synthesis and drug development. The presented methodology is grounded in established chemical principles and provides detailed, actionable protocols.

Strategic Overview of the Synthesis

The most direct and logical approach to the synthesis of 2,2-diphenylpent-4-enoic acid involves the α-alkylation of a diphenylacetic acid precursor. The key challenge in this synthesis is the formation of the C-C bond at the sterically hindered α-position of the diphenylacetic moiety. This requires the generation of a carbanion (enolate) which is then quenched with a suitable allyl electrophile.

Our proposed synthetic strategy is a two-step sequence starting from the readily available benzilic acid:

-

Preparation of Diphenylacetic Acid: The synthesis begins with the reduction of benzilic acid to diphenylacetic acid. This is a well-established transformation that provides the core diphenylmethyl scaffold.

-

α-Allylation of Diphenylacetic Acid: The crucial C-C bond formation is achieved by deprotonating diphenylacetic acid with a strong, non-nucleophilic base to form a dianion, followed by alkylation with allyl bromide.

This strategy is efficient and relies on readily accessible starting materials and reagents.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 2,2-diphenylpent-4-enoic acid.

Caption: Synthetic pathway from Benzilic Acid to 2,2-Diphenylpent-4-enoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Diphenylacetic Acid

This protocol is adapted from a reliable procedure published in Organic Syntheses[1].

Reaction:

-

Step 1: In a 1-liter round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

-

Step 2: Allow the mixture to stand for 20 minutes until the iodine has reacted.

-

Step 3: Add 5 mL of water and 100 g (0.44 mol) of benzilic acid to the flask.

-

Step 4: Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.

-

Step 5: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

-

Step 6: Slowly pour the hot filtrate into a well-stirred, cold solution of 25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid.

-

Step 7: Collect the white precipitate by suction filtration, wash thoroughly with cold water, and dry.

Expected Yield: 88–90 g (94–97%)[1]. Purity: The product typically melts at 141–144 °C and can be recrystallized from 50% ethanol to a melting point of 144–145 °C[1].

Part 2: Synthesis of 2,2-Diphenylpent-4-enoic Acid

This protocol is based on the general principles of direct alkylation of arylacetic acids[2].

Reaction:

-

Step 1: Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous tetrahydrofuran (THF).

-

Step 2: Formation of the Dianion: Cool the flask to -78 °C in a dry ice/acetone bath. To the THF, add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (2.2 equivalents).

-

Step 3: Dissolve diphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LDA solution at -78 °C. The formation of the dianion should be rapid.

-

Step 4: Alkylation: After stirring for 30 minutes, add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

-

Step 5: Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Step 6: Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Step 7: Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Characterization

The following table summarizes key information for the synthesis and expected characteristics of the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |

| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | ¹H NMR (CDCl₃): δ ~7.3 (m, 10H, Ar-H), ~5.1 (s, 1H, CH), carboxylic acid proton will be broad. |

| 2,2-Diphenylpent-4-enoic Acid | C₁₇H₁₆O₂ | 252.31 | ¹H NMR (CDCl₃): δ ~7.3 (m, 10H, Ar-H), ~5.7 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH₂), ~2.8 (d, 2H, -CH₂-CH=). IR (KBr, cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1640 (C=C). |

Scientific Rationale and Mechanistic Insights

The success of this synthesis hinges on the efficient generation of the enolate of diphenylacetic acid. The use of a strong, sterically hindered base like LDA is crucial for two reasons:

-

Complete Deprotonation: LDA is a very strong base, ensuring complete and irreversible deprotonation of both the carboxylic acid proton and the α-proton to form a dianion. This is necessary to drive the reaction forward.

-

Minimizing Side Reactions: As a non-nucleophilic base, LDA is less likely to engage in unwanted side reactions with the electrophilic allyl bromide.

The alkylation proceeds via an SN2 reaction between the nucleophilic α-carbon of the diphenylacetate dianion and the electrophilic carbon of allyl bromide. The low reaction temperature (-78 °C) is employed to control the reactivity of the enolate and minimize potential side reactions.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2,2-diphenylpent-4-enoic acid. By following the outlined protocols, researchers can successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical science. The use of well-documented procedures for the preparation of the starting material, combined with a logically derived protocol for the key alkylation step, ensures a high probability of success.

References

-

Fujita, T., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(29), 11132–11135. [Link]

-

Organic Syntheses. (n.d.). Diphenylacetic acid. PrepChem.com. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2,2-Diphenylpent-4-enoic Acid: Properties, Synthesis, and Applications

Introduction and Molecular Overview

2,2-Diphenylpent-4-enoic acid is a unique carboxylic acid characterized by a sterically hindered quaternary α-carbon bonded to two phenyl rings and an allyl group. This distinct architecture, combining the lipophilic diphenylmethane core with the versatile functionalities of a carboxylic acid and a terminal alkene, makes it a molecule of significant interest for synthetic chemists and drug development professionals. The diphenylmethane motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, while the carboxylic acid and alkene moieties serve as reactive handles for facile derivatization, prodrug design, and conjugation.

This guide provides a comprehensive overview of the known physicochemical properties, a detailed, field-proven protocol for its synthesis, an expert analysis of its reactivity, and a discussion of its potential in the landscape of modern drug discovery.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2,2-diphenylpent-4-enoic acid is not broadly published, its core properties can be established from supplier data and predicted with high accuracy based on the analysis of its constituent functional groups.

Physical and Chemical Properties

The known properties of 2,2-diphenylpent-4-enoic acid are summarized below. The molecule presents as a solid at room temperature and is classified as an irritant, necessitating appropriate handling precautions.

| Property | Value | Source |

| CAS Number | 6966-03-6 | |

| Molecular Formula | C₁₇H₁₆O₂ | |

| Molecular Weight | 252.32 g/mol | |

| Melting Point | 142 °C | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); Insoluble in water (predicted) | - |

| pKa | ~4-5 (predicted, typical for carboxylic acids) | [1] |

| Hazard | Irritant |

Spectroscopic Signature Analysis

The structural identity of 2,2-diphenylpent-4-enoic acid can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The following is an expert-predicted analysis of its expected spectroscopic data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4]

-

¹H NMR (Proton NMR): The proton spectrum is expected to be highly characteristic.

-

Aromatic Protons (δ 7.2-7.5 ppm): The ten protons on the two phenyl rings will appear as a complex multiplet in this region.

-

Vinyl Protons (δ 5.0-6.0 ppm): The terminal alkene will produce a complex pattern. The internal vinyl proton (-CH =CH₂) will appear as a multiplet around δ 5.5-5.9 ppm, showing coupling to both the geminal terminal protons and the adjacent methylene protons. The two terminal vinyl protons (=CH ₂) will appear as distinct multiplets around δ 5.0-5.2 ppm.

-

Allylic Protons (δ ~2.8-3.0 ppm): The methylene protons (-CH ₂-CH=) adjacent to the quaternary carbon and the double bond are diastereotopic and will likely appear as a doublet of doublets or a more complex multiplet around δ 2.8-3.0 ppm.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield shift, typically above 10 ppm, and its position can be solvent-dependent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the key structural features.

-

Carboxyl Carbon (δ ~175-180 ppm): The C=O of the carboxylic acid will be one of the most downfield signals.

-

Aromatic Carbons (δ ~125-145 ppm): Multiple signals will be present for the phenyl ring carbons. The quaternary carbons attached to the α-carbon will be around δ 140-145 ppm.

-

Vinyl Carbons (δ ~118 and ~133 ppm): The terminal =CH₂ carbon will be around δ 118 ppm, while the internal -CH= carbon will be further downfield around δ 133 ppm.

-

Quaternary α-Carbon (δ ~55-60 ppm): The central carbon atom bonded to the two phenyl rings, the allyl group, and the carboxyl group will have a characteristic shift in this region.

-

Allylic Carbon (δ ~40-45 ppm): The methylene carbon of the allyl group will appear in this range.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the primary functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands of variable intensity around 1600 and 1450-1500 cm⁻¹.

-

=C-H Bending (Alkene): Out-of-plane bends for the terminal alkene will appear as strong bands around 910 and 990 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 252.32.

-

Key Fragmentation: A prominent fragment is expected from the loss of the carboxyl group (-COOH), resulting in a peak at m/z = 207. Another significant fragmentation pathway would be a McLafferty-type rearrangement or cleavage of the allyl group, leading to various daughter ions.

Synthesis Methodology: α-Allylation of Diphenylacetic Acid

The most logical and robust method for preparing 2,2-diphenylpent-4-enoic acid is through the α-alkylation of a diphenylacetic acid precursor. This approach involves the generation of a carbanion at the α-position, which then acts as a nucleophile to displace a halide from an allyl electrophile. To prevent side reactions with the acidic proton of the carboxylic acid, it is preferable to use an ester derivative, such as ethyl diphenylacetate, followed by a final hydrolysis step.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful formation of the enolate (Step 1) is confirmed by the subsequent alkylation (Step 2), and the final product's purity can be assessed via melting point and the spectroscopic methods outlined in Section 2.2.

Materials and Reagents:

-

Ethyl diphenylacetate

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), concentrated

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to generate the lithium diisopropylamide (LDA) base.

-

Dissolve ethyl diphenylacetate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

-

Allow the reaction to stir for 1 hour at -78 °C. The formation of the enolate is often indicated by a color change. Causality: Using a strong, non-nucleophilic base like LDA at low temperatures ensures rapid and complete deprotonation at the α-carbon without competing side reactions like Claisen condensation or addition to the ester carbonyl.

Step 2: α-Allylation

-

To the enolate solution from Step 1, add allyl bromide (1.2 equivalents) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 2,2-diphenylpent-4-enoate. Trustworthiness: The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and water (e.g., 2:1 ratio).

-

Add an excess of potassium hydroxide (5-10 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,2-diphenylpent-4-enoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or toluene.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of 2,2-diphenylpent-4-enoic acid makes it a versatile platform for generating diverse molecular libraries. The reactivity of the carboxylic acid and the terminal alkene can be addressed independently with high chemoselectivity.

Reactions at the Carboxylic Acid Group

-

Esterification: Standard Fischer esterification (alcohol, catalytic acid) or reaction with alkyl halides under basic conditions.

-

Amidation: Conversion to amides is readily achieved using coupling agents like DCC, EDC, or HATU, allowing for the introduction of diverse amine-containing fragments. This is a cornerstone of medicinal chemistry for modulating solubility and biological interactions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-diphenylpent-4-en-1-ol.

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will yield the highly reactive acid chloride, a key intermediate for forming esters and amides under mild conditions.

Reactions at the Terminal Alkene

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to furnish 2,2-diphenylpentanoic acid.

-

Oxidative Cleavage: Ozonolysis followed by an oxidative workup (H₂O₂) will cleave the double bond to yield diphenylacetic acid, while a reductive workup (Me₂S) would yield an aldehyde. This reaction can be used to unmask a latent carboxylic acid functionality.

-

Epoxidation: Peroxy acids like m-CPBA will convert the alkene to an epoxide, a versatile intermediate for further functionalization via nucleophilic ring-opening.

-

Halogenation: Addition of Br₂ or Cl₂ across the double bond yields the corresponding vicinal dihalide.

-

Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov alcohol, 2,2-diphenyl-5-hydroxypentanoic acid (after protection/deprotection of the acid).

Applications in Medicinal Chemistry and Drug Discovery

While 2,2-diphenylpent-4-enoic acid is not an established therapeutic agent itself, its structural components are highly relevant in drug design.

-

Scaffold for Bioisosteric Replacement: The diphenylmethane core is a key feature in many antagonists for receptors like the histamine H1 receptor (e.g., Diphenhydramine) and muscarinic receptors. The carboxylic acid can act as a bioisostere for other acidic functional groups or be used to target enzymes with specific binding pockets.[5]

-

Fragment-Based Drug Design (FBDD): The molecule can be viewed as a combination of valuable fragments: the bulky, lipophilic diphenylmethyl group for exploring hydrophobic pockets, and the allyl group for vector-based growth into adjacent binding sites.

-

Platform for Diversity-Oriented Synthesis (DOS): As detailed in Section 4, the two orthogonal reactive sites allow for the rapid generation of a library of analogues. For example, amidation of the carboxyl group followed by various modifications of the alkene (or vice versa) can produce a wide array of compounds for high-throughput screening.

-

Potential in CNS-Targeted Drugs: The lipophilic nature of the diphenyl groups can facilitate crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS). The pKa of the carboxylic acid is also in a range commonly seen for both CNS and non-CNS drugs.[1]

-

Precursor for Analogues of Biologically Active Compounds: Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are targets for metabolic diseases.[6] Furthermore, diphenylacetamide derivatives have shown a wide range of biological activities, including analgesic and anticonvulsant effects.[7][8]

Safety and Handling

-

Hazard Identification: 2,2-Diphenylpent-4-enoic acid is listed as an irritant. Carboxylic acids, in general, can cause skin and eye irritation or burns upon direct contact.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

References

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Diphenylpent-4-enoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 2,2-diphenylpent-4-enoic acid, a compound of interest in synthetic chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The interpretations are grounded in established principles of spectroscopy and supported by data from analogous structures.

Introduction

2,2-Diphenylpent-4-enoic acid, with the molecular formula C₁₇H₁₆O₂, is a carboxylic acid characterized by the presence of two phenyl groups and a terminal vinyl group.[1] This unique combination of functional groups gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide will delve into the predicted spectroscopic data for this compound, providing a valuable resource for researchers.

Synthesis of 2,2-Diphenylpent-4-enoic Acid

A common and effective method for the synthesis of 2,2-disubstituted carboxylic acids is the malonic ester synthesis.[2][3] This approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.

Experimental Protocol:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to the cooled solution to form the sodium salt of diethyl malonate, a stable enolate.

-

First Alkylation (Benzylation): Benzyl chloride is added to the enolate solution, and the mixture is refluxed. The enolate acts as a nucleophile, displacing the chloride in an Sₙ2 reaction to form diethyl benzylmalonate.

-

Second Alkylation (Allylation): After cooling, a second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen. Allyl bromide is then added, and the mixture is refluxed to yield diethyl allylbenzylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base, such as potassium hydroxide. The reaction mixture is then acidified with a strong acid (e.g., HCl) and heated. The β-keto acid intermediate readily undergoes decarboxylation to yield 2,2-diphenylpent-4-enoic acid.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Caption: Synthetic workflow for 2,2-Diphenylpent-4-enoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For 2,2-diphenylpent-4-enoic acid, the spectrum is predicted to show distinct signals for the phenyl, vinyl, and methylene protons, as well as the carboxylic acid proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.40 - 7.20 | Multiplet | 10H | Aromatic (C₆H₅) |

| 5.80 - 5.60 | Multiplet | 1H | -CH=CH₂ |

| 5.10 - 5.00 | Multiplet | 2H | -CH=CH₂ |

| ~2.80 | Doublet | 2H | -CH₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically around 10-12 ppm, due to deshielding from the adjacent carbonyl group and hydrogen bonding.[1][4]

-

Aromatic Protons (C₆H₅): The ten protons of the two phenyl groups will likely appear as a complex multiplet in the aromatic region (7.20-7.40 ppm).

-

Vinyl Protons (-CH=CH₂): The vinyl group will give rise to a characteristic set of signals. The proton on the internal carbon (-CH=) is expected to be a multiplet between 5.60 and 5.80 ppm, coupled to the adjacent methylene and terminal vinyl protons. The two terminal protons (=CH₂) will appear as a multiplet between 5.00 and 5.10 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the vinyl group will be a doublet around 2.80 ppm, split by the neighboring vinyl proton.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid 2,2-diphenylpent-4-enoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency, and the sample is shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Caption: Predicted major fragmentation pathways for 2,2-Diphenylpent-4-enoic acid in EI-MS.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, and vaporized.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment (Electron Ionization - EI). [6]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

-

LibreTexts. (2021, March 6). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

SpectraBase. 5-(2-Methylcyclopent-1-enyl)-2,2-dimethylpent-4-enoic acid - Optional[13C NMR]. [Link]

-

Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

University of Regensburg. 13C NMR spectroscopy. [Link]

-

Kocaeli University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

ResearchGate. First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. [Link]

-

ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

-

ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Saarland University. Interpretation of mass spectra. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

YouTube. Assigning a 1H NMR spectrum. [Link]

-

Grokipedia. Malonic ester synthesis. [Link]

-

National Institutes of Health. Development of a Data Analysis Tool to Determine the Measurement Variability of Consensus Mass Spectra. [Link]

-

YouTube. 11.11 Malonic Ester Synthesis. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

- Google Patents.

-

CompOmics. MS2PIP Server. [Link]

-

ResearchGate. SYNTHESIS OF MALONIC ACID ESTERS. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

SpectraBase. 2-Tert-butylpent-4-enoic acid - Optional[Vapor Phase IR]. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Reactions of 2,2-Diphenylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,2-diphenylpent-4-enoic acid, a versatile building block in organic synthesis. The document delves into the core chemical transformations of this molecule, with a particular focus on its intramolecular cyclization reactions, reactions of the carboxylic acid moiety, and transformations of the terminal alkene. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of synthetic strategies.

Introduction

2,2-Diphenylpent-4-enoic acid is a unique unsaturated carboxylic acid characterized by a quaternary carbon center bearing two phenyl groups and an accessible terminal double bond. This structural arrangement imparts a distinct reactivity profile, making it a subject of interest for the synthesis of complex polycyclic and heterocyclic scaffolds. The steric hindrance around the carboxylic acid and the electronic effects of the gem-diphenyl groups play a crucial role in directing its chemical behavior. This guide will explore the key reactions of this molecule, providing a foundational understanding for its application in synthetic chemistry.

Synthesis of 2,2-Diphenylpent-4-enoic Acid

A reliable and scalable synthesis of 2,2-diphenylpent-4-enoic acid is paramount for its utilization in further synthetic endeavors. A common and effective method involves the alkylation of a diphenylacetic acid derivative.

Synthesis via Alkylation of Diphenylacetic Acid

This approach leverages the acidity of the α-proton of diphenylacetic acid. The general strategy involves the deprotonation of diphenylacetic acid or its ester, followed by alkylation with an allyl halide.

Workflow for the Synthesis of 2,2-Diphenylpent-4-enoic Acid:

Caption: Synthetic workflow for 2,2-diphenylpent-4-enoic acid.

Experimental Protocol: Synthesis of 2,2-Diphenylpent-4-enoic Acid

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of diphenylacetic acid in anhydrous THF is then added slowly to the LDA solution, and the reaction is stirred for 1 hour at -78 °C to ensure complete formation of the enolate.

-

Alkylation: Allyl bromide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 2,2-diphenylpent-4-enoic acid.

Intramolecular Cyclization Reactions

The presence of two phenyl rings and a terminal alkene makes 2,2-diphenylpent-4-enoic acid a prime candidate for intramolecular cyclization reactions, which are powerful tools for the construction of polycyclic systems.

Friedel-Crafts Cyclization: Challenges and Alternative Pathways

The most intuitive cyclization pathway is an intramolecular Friedel-Crafts reaction, where the carboxylic acid is activated by a strong acid to form an acylium ion, which is then attacked by one of the phenyl rings. This would lead to the formation of a tetralone derivative.

Proposed Friedel-Crafts Cyclization Mechanism:

Caption: Proposed Friedel-Crafts cyclization of the topic molecule.

However, experimental evidence suggests that this transformation is not straightforward for this specific substrate. Studies on the closely related 2,2-diphenyl-4-methyl-4-pentenoic acid have shown that treatment with phosphorus pentachloride, a reagent often used to generate acyl chlorides for Friedel-Crafts reactions, does not yield the expected acid chloride but instead leads to the formation of a cyclopentenone derivative. This suggests that alternative reaction pathways may be more favorable.

Acid-Catalyzed Lactonization: A Competing Pathway

A significant reaction observed upon treatment of 2,2-diphenylpent-4-enoic acid with strong acids, such as sulfuric acid, is lactonization.[1] This reaction involves the protonation of the double bond, leading to the formation of a tertiary carbocation, which is then intramolecularly trapped by the carboxylic acid group to form a γ-valerolactone.

Mechanism of Acid-Catalyzed Lactonization:

Caption: Lactonization of 2,2-diphenylpent-4-enoic acid.

Experimental Protocol: Lactonization of 2,2-Diphenylpent-4-enoic Acid [1]

-

Reaction Setup: 2,2-Diphenylpent-4-enoic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Reaction Execution: The solution is stirred at this temperature for a specified period to allow for the cyclization to occur.

-

Work-up and Purification: The reaction mixture is then carefully poured onto ice-water. The resulting precipitate, the γ-valerolactone, is collected by filtration, washed with water until neutral, and then dried. The crude product can be further purified by recrystallization.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of 2,2-diphenylpent-4-enoic acid can undergo typical transformations, such as esterification.

Esterification

The synthesis of esters from 2,2-diphenylpent-4-enoic acid can be achieved through various standard methods, including Fischer esterification or by conversion to the carboxylate salt followed by alkylation.

Experimental Protocol: Synthesis of Methyl 2,2-Diphenyl-4-pentenoate [1]

-

Salt Formation: 2,2-Diphenylpent-4-enoic acid is dissolved in an aqueous solution of potassium hydroxide.

-

Solvent Removal: The water is removed by azeotropic distillation with a suitable solvent like xylene.

-

Alkylation: Dimethyl sulfate is added to the resulting potassium salt suspension in xylene.

-

Reaction Execution: The mixture is stirred vigorously at reflux for several hours.

-

Work-up and Purification: After cooling, water is added, and the layers are separated. The organic layer is washed with water, dried over a drying agent (e.g., calcium chloride), and the solvent is removed under reduced pressure. The crude ester is then purified by vacuum distillation.

Reactions of the Alkene Group

The terminal double bond in 2,2-diphenylpent-4-enoic acid is susceptible to a variety of addition reactions.

Reduction (Hydrogenation)

The double bond can be selectively reduced to the corresponding alkane without affecting the carboxylic acid or the phenyl groups.[1]

Experimental Protocol: Reduction of 2,2-Diphenylpent-4-enoic Acid [1]

-

Catalyst and Solvent: 2,2-Diphenylpent-4-enoic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, such as platinum or palladium on carbon, is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude 2,2-diphenylpentanoic acid, which can be purified by recrystallization.

Spectroscopic Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of 2,2-diphenylpent-4-enoic acid and its reaction products.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2,2-Diphenylpent-4-enoic acid | ~7.2-7.4 (m, 10H, Ar-H), ~5.6-5.8 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~2.8 (d, 2H, -CH₂-), ~12.0 (br s, 1H, -COOH) | ~178 (C=O), ~142 (Ar-C), ~135 (-CH=), ~128-130 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~40 (-CH₂-) | ~3000 (br, O-H), ~1700 (C=O), ~1640 (C=C), ~1600, 1495, 1445 (Ar C=C) |

| Methyl 2,2-Diphenyl-4-pentenoate | ~7.2-7.4 (m, 10H, Ar-H), ~5.6-5.8 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~3.6 (s, 3H, -OCH₃), ~2.8 (d, 2H, -CH₂-) | ~173 (C=O), ~142 (Ar-C), ~135 (-CH=), ~128-130 (Ar-CH), ~118 (=CH₂), ~60 (CPh₂), ~52 (-OCH₃), ~40 (-CH₂-) | ~1730 (C=O), ~1640 (C=C), ~1600, 1495, 1445 (Ar C=C) |

| 2,2-Diphenylpentanoic acid | ~7.2-7.4 (m, 10H, Ar-H), ~2.0-2.2 (m, 2H, -CH₂-), ~1.2-1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~12.0 (br s, 1H, -COOH) | ~179 (C=O), ~143 (Ar-C), ~128-130 (Ar-CH), ~60 (CPh₂), ~35 (-CH₂-), ~25 (-CH₂-), ~14 (-CH₃) | ~3000 (br, O-H), ~1700 (C=O), ~1600, 1495, 1445 (Ar C=C) |

Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.

Conclusion

2,2-Diphenylpent-4-enoic acid is a molecule with a rich and varied chemistry. While its structure suggests the potential for intramolecular Friedel-Crafts cyclization to form tetralone derivatives, experimental evidence points towards a preference for acid-catalyzed lactonization. This highlights the subtle interplay of steric and electronic factors that govern its reactivity. The carboxylic acid and alkene moieties also undergo predictable transformations, making this compound a versatile starting material for the synthesis of a range of molecular architectures. This guide provides a solid foundation for researchers looking to explore and exploit the synthetic potential of 2,2-diphenylpent-4-enoic acid. Further investigation into alternative cyclization methods, such as radical or transition-metal-catalyzed approaches, could unlock new and exciting applications for this intriguing molecule.

References

-

Craig, P. N., & Witt, I. H. (1950). 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4925–4927. [Link]

-

Organic Syntheses. (n.d.). Diphenylacetic acid. [Link]

-

PubChem. (n.d.). 2,2-Diphenylpent-4-enoic acid. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

-

Craig, P. N., & Witt, I. H. (1950). 2,2-Diphenyl-4-methyl-4-pentenoic Acids. Journal of the American Chemical Society, 72(11), 4925–4927. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,2-Diphenylpent-4-enoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of molecular pharmacology, the journey to elucidate the precise mechanism of action of a compound is both fundamental and formidable. This guide addresses 2,2-Diphenylpent-4-enoic acid, a molecule whose chemical identity is established, yet its biological function remains largely uncharted territory. The absence of a substantial body of published research on its specific molecular targets and pathways necessitates a unique approach.

This document, therefore, deviates from a conventional monograph. It serves as a technical primer on the known characteristics of 2,2-Diphenylpent-4-enoic acid and, more critically, as a strategic blueprint for its systematic investigation. By synthesizing data from structurally related compounds and outlining a rigorous, multi-tiered experimental workflow, we aim to provide the research community with a foundational framework to unravel the therapeutic potential and mechanistic underpinnings of this intriguing molecule. Our commitment to scientific integrity dictates that we clearly delineate established facts from reasoned hypotheses, thereby fostering a transparent and logical path forward for future research endeavors.

Section 1: Physicochemical Profile of 2,2-Diphenylpent-4-enoic Acid

A comprehensive understanding of a compound's physical and chemical properties is a prerequisite for any mechanistic study, influencing everything from formulation to assay design.

Core Chemical Attributes

2,2-Diphenylpent-4-enoic acid is a carboxylic acid characterized by the presence of two phenyl groups and a terminal vinyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | |

| Molecular Weight | 252.32 g/mol | |

| Melting Point | 142 °C | |

| CAS Number | 6966-03-6 | |

| Hazard Classification | Irritant |

Structural Features and Stereochemistry

The molecule possesses a chiral center at the C2 position, substituted with two phenyl rings. The presence of a double bond between C4 and C5 introduces the possibility of geometric isomerism, although the terminal nature of the double bond in this specific compound precludes E/Z isomerism. The spatial arrangement of the diphenyl groups and the carboxylic acid moiety will be critical in determining its interaction with biological targets.

Section 2: The Mechanistic Void and Inferences from Structural Analogs

Direct evidence detailing the mechanism of action of 2,2-Diphenylpent-4-enoic acid is conspicuously absent from the current scientific literature. However, the pharmacological activities of structurally related compounds can provide valuable, albeit speculative, starting points for investigation. It is crucial to underscore that these are hypotheses pending experimental validation.

Potential for Ion Channel Modulation

The lipophilic nature imparted by the two phenyl groups, combined with the ionizable carboxylic acid, is a common feature in many ion channel modulators. While no direct link has been established, exploring the effect of 2,2-Diphenylpent-4-enoic acid on various ion channels would be a logical first step.

Insights from Diphenylalkanoic Acid Derivatives

A broader look at compounds with a diphenylalkanoic acid scaffold reveals a range of biological activities. For instance, certain derivatives have been investigated for their anti-inflammatory, analgesic, and cardiovascular effects. These activities are often mediated by interactions with specific enzymes or receptors.

Section 3: A Proposed Experimental Roadmap for Mechanistic Elucidation

Given the nascent stage of research into 2,2-Diphenylpent-4-enoic acid, a systematic and multi-pronged experimental approach is warranted. The following details a hypothetical, yet robust, workflow designed to identify its molecular target(s) and delineate the subsequent signaling pathways.

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase aims to cast a wide net to identify any significant biological activity.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

-

Cell Culture: Plate a panel of well-characterized human cell lines (e.g., HeLa, U2OS, A549) in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat cells with a concentration range of 2,2-Diphenylpent-4-enoic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify a wide array of cellular features (e.g., nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement). Compare the phenotypic profile of compound-treated cells to a reference library of compounds with known mechanisms of action.

Rationale: This unbiased approach can reveal unexpected cellular effects and provide initial clues about the compound's potential mechanism. For example, changes in mitochondrial morphology might suggest an effect on cellular metabolism or apoptosis.

Phase 2: Target Identification and Validation

Based on the outcomes of Phase 1, or proceeding in parallel, several target identification strategies can be employed.

Experimental Protocol: Affinity-Based Target Identification using Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of 2,2-Diphenylpent-4-enoic acid that incorporates a reactive group (e.g., a photo-activatable group) and an affinity tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the probe with cell lysates or tissue homogenates to allow binding to its protein targets.

-

Cross-linking: For photo-activatable probes, expose the mixture to UV light to covalently link the probe to its binding partners.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe that is covalently bound to its target proteins.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) to confirm direct binding and measure binding kinetics, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

Visualization of Target Identification Workflow

Caption: Workflow for affinity-based target identification.

Phase 3: Delineation of Downstream Signaling Pathways

Once a primary molecular target is validated, the subsequent step is to map the downstream signaling cascade.

Experimental Protocol: Phospho-Proteomic Profiling

-

Cell Treatment and Lysis: Treat relevant cells with 2,2-Diphenylpent-4-enoic acid at various time points and concentrations. Lyse the cells under conditions that preserve protein phosphorylation.

-

Protein Digestion: Digest the proteins into peptides.

-

Phosphopeptide Enrichment: Use techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

Mass Spectrometry: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes onto known signaling pathways.

Visualization of a Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade initiated by the compound.

Section 4: Concluding Remarks and Future Directions

The exploration of 2,2-Diphenylpent-4-enoic acid is currently at its inception. This guide has established its fundamental chemical identity and, in light of the absence of direct mechanistic data, has proposed a structured and scientifically rigorous pathway for its investigation. The true value of this compound will only be realized through dedicated and systematic research. The experimental workflows outlined herein provide a robust framework for any research group venturing into this promising, yet unexplored, area of pharmacology. The insights gained from such studies will be invaluable in determining if 2,2-Diphenylpent-4-enoic acid or its derivatives hold the potential to become novel therapeutic agents.

References

- Due to the lack of specific literature on the mechanism of action for 2,2-Diphenylpent-4-enoic acid, this section remains intentionally sparse. The references cited below pertain to the chemical properties of the compound.

An In-Depth Technical Guide to the Discovery and History of 2,2-Diphenylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2,2-diphenylpent-4-enoic acid. Emerging from the post-war era of organic chemistry, this molecule's synthesis was a direct result of the exploration of novel rearrangement reactions. Initially investigated for its potential pharmacological applications, its bifunctional nature, possessing both a sterically hindered carboxylic acid and a terminal olefin, has made it a subject of continued interest in synthetic chemistry. This document will detail the seminal work of its discoverers, provide a step-by-step synthesis protocol based on the original literature, and present its known chemical and physical properties.

Introduction: A Molecule Born from Mechanistic Exploration

The story of 2,2-diphenylpent-4-enoic acid is intrinsically linked to the fundamental exploration of reaction mechanisms in organic chemistry. Its discovery was not the result of a targeted drug design program, but rather a serendipitous finding during investigations into the rearrangement of allylic esters. This places its origins firmly in the realm of curiosity-driven research that characterized much of the mid-20th century, a period of significant advancement in the understanding of organic reactions.

The initial interest in this and related compounds stemmed from their potential to serve as versatile starting materials for the synthesis of more complex molecules that might exhibit interesting biological activities. The presence of two distinct functional groups, a carboxylic acid and a double bond, offered multiple avenues for chemical modification.

The Genesis: The Arnold-Searles Rearrangement

The first documented synthesis of 2,2-diphenylpent-4-enoic acid was reported in 1949 by Richard T. Arnold and Scott Searles, Jr. in the Journal of the American Chemical Society. Their work, titled "A New Rearrangement of Allylic Esters," detailed a novel thermal rearrangement of allyl 2,2-diphenylacetate. This reaction, a variation of the Claisen rearrangement, provided a direct route to the previously unknown 2,2-diphenyl-4-pentenoic acid.

The causality behind this experimental choice lay in the broader investigation of[1][1]-sigmatropic rearrangements. Arnold and Searles sought to understand the scope and limitations of these reactions, and the use of an allyl ester of a disubstituted acetic acid provided a unique substrate to probe the migratory aptitude of the ester enolate. The stability of the diphenyl-substituted carbon atom likely played a role in facilitating the rearrangement.

Early Chemical Explorations and Pharmacological Interest

Following its initial synthesis, the chemistry of 2,2-diphenylpent-4-enoic acid was further explored by Paul N. Craig and Ivan H. Witt in a 1950 publication, also in the Journal of the American Chemical Society. Their paper, "The Chemistry of 2,2-Diphenyl-4-pentenoic and 2,2-Diphenyl-4-methyl-4-pentenoic Acids," highlighted the "recent availability" of these compounds, crediting the work of Arnold and Searles.

Craig and Witt's research was driven by the prospect of discovering new pharmacologically active agents. They recognized that the bifunctional nature of 2,2-diphenylpent-4-enoic acid made it an attractive scaffold for creating a variety of derivatives. Their initial studies focused on fundamental transformations, including the reduction of the double bond and the formation of esters. While their 1950 paper states that the compounds were "examined as starting materials for the synthesis of compounds which might show pharmacological activity," specific biological data from this early period is not extensively detailed in the publication itself. The primary focus remained on elucidating the basic chemical reactivity of this novel unsaturated acid.

Synthesis and Characterization

The Arnold-Searles Synthesis: A Step-by-Step Protocol

The original synthesis of 2,2-diphenylpent-4-enoic acid, as described by Arnold and Searles, involves the thermal rearrangement of allyl 2,2-diphenylacetate. The following protocol is an interpretation of the method described in their 1949 publication.

Experimental Protocol: Synthesis of 2,2-Diphenylpent-4-enoic Acid

-

Preparation of Allyl 2,2-Diphenylacetate:

-

To a solution of diphenylacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride to form the acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

To the resulting diphenylacetyl chloride, add allyl alcohol and a non-nucleophilic base (e.g., pyridine) to catalyze the esterification.

-

Heat the mixture to drive the reaction to completion.

-

Purify the resulting allyl 2,2-diphenylacetate by distillation under reduced pressure.

-

-

Thermal Rearrangement:

-

Heat the purified allyl 2,2-diphenylacetate in a sealed tube or under a reflux condenser at an elevated temperature (the original work likely used temperatures in the range of 200-300 °C).

-

The progress of the rearrangement can be monitored by techniques such as thin-layer chromatography or by observing changes in physical properties.

-

-

Isolation and Purification:

-

After the rearrangement is complete, cool the reaction mixture.

-

The crude 2,2-diphenylpent-4-enoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Sources

An In-Depth Technical Guide to 2,2-Diphenylpent-4-enoic Acid: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This comprehensive guide provides a detailed technical overview of 2,2-Diphenylpent-4-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. From its molecular architecture to potential biological activities, this document serves as a core resource for researchers exploring its properties and applications.

Introduction: Unveiling the Potential of a Diphenyl Carboxylic Acid Derivative

2,2-Diphenylpent-4-enoic acid belongs to the class of diphenyl-substituted carboxylic acids, a scaffold that has garnered significant attention in drug discovery due to the diverse biological activities exhibited by its derivatives.[1][2] The unique structural features of 2,2-Diphenylpent-4-enoic acid, including the gem-diphenyl substitution at the α-carbon and a terminal alkene, present intriguing possibilities for molecular interactions and further chemical modifications. This guide will delineate the synthesis, purification, and comprehensive characterization of this compound, and explore its potential as a bioactive agent.

Synthesis of 2,2-Diphenylpent-4-enoic Acid: A Strategic Approach

The synthesis of 2,2-Diphenylpent-4-enoic acid is most effectively achieved through the alkylation of a diphenylacetic acid precursor. This method provides a direct and efficient route to the target molecule.

Synthesis Pathway Overview

The logical synthetic pathway involves the deprotonation of diphenylacetic acid to form a nucleophilic enolate, followed by an SN2 reaction with an appropriate allyl halide.

Figure 1: Synthetic workflow for 2,2-Diphenylpent-4-enoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the alkylation of arylacetic acids.[3]

Materials:

-

Diphenylacetic acid

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylacetic acid (1 equivalent) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise or LDA solution dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2,2-Diphenylpent-4-enoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,2-Diphenylpent-4-enoic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [4] |

| Molecular Weight | 252.31 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 142-144 °C | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Analysis

The following data represent the expected spectroscopic characteristics of 2,2-Diphenylpent-4-enoic acid based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

10.5-12.0 (s, 1H): Carboxylic acid proton (-COOH). The broadness and chemical shift of this peak are dependent on concentration and solvent.

-

7.20-7.40 (m, 10H): Aromatic protons of the two phenyl groups.

-

5.60-5.80 (m, 1H): Vinylic proton (-CH=CH₂).

-

5.00-5.20 (m, 2H): Terminal vinylic protons (=CH₂).

-

2.80-3.00 (d, J ≈ 7 Hz, 2H): Allylic protons (-CH₂-CH=).

-

3.2.2. ¹³C NMR Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

178-182: Carboxylic acid carbonyl carbon (-COOH).

-

140-142: Quaternary aromatic carbons attached to the α-carbon.

-

132-134: Vinylic carbon (-CH=CH₂).

-

127-129: Aromatic carbons.

-

118-120: Terminal vinylic carbon (=CH₂).

-

60-65: Quaternary α-carbon (C(Ph)₂).

-

40-45: Allylic carbon (-CH₂-).

-

3.2.3. Infrared (IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

2500-3300 (broad): O-H stretch of the carboxylic acid dimer.

-

3020-3080: Aromatic and vinylic C-H stretch.

-

~1700 (strong): C=O stretch of the carboxylic acid.

-

~1640: C=C stretch of the alkene.

-

1450, 1495: Aromatic C=C stretches.

-

910, 990: Out-of-plane C-H bends of the vinyl group.

-

3.2.4. Mass Spectrometry (MS)

-

ESI-MS (m/z):

-

[M-H]⁻: 251.10

-

[M+Na]⁺: 275.10

-

Biological Evaluation: Exploring the Antiproliferative Potential

Derivatives of diphenylacetic acid have shown promise as antiproliferative agents.[5] Therefore, the evaluation of 2,2-Diphenylpent-4-enoic acid for its cytotoxic effects against various cancer cell lines is a logical step in elucidating its therapeutic potential.

In-Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2,2-Diphenylpent-4-enoic acid

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2,2-Diphenylpent-4-enoic acid in DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Workflow for the in-vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 2,2-Diphenylpent-4-enoic acid. The synthetic route via alkylation of diphenylacetic acid is a robust and scalable method. The detailed spectroscopic data serves as a benchmark for future studies.

The exploration of the antiproliferative activity of this compound is a promising avenue for further research. Future investigations should focus on:

-

SAR Studies: Synthesizing and testing a library of derivatives to establish structure-activity relationships.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by 2,2-Diphenylpent-4-enoic acid in cancer cells.

-

In-Vivo Efficacy: Evaluating the anti-tumor activity of promising compounds in preclinical animal models.

The information presented herein provides a solid foundation for researchers to further explore the chemical and biological properties of 2,2-Diphenylpent-4-enoic acid and its potential as a lead compound in drug discovery.

References

- Craig, P. N., & Witt, I. H. (1956). The Chemistry of 2,2-Diphenyl-4-pentenoic and 2,2-Diphenyl-4-methyl-4-pentenoic Acids. The Journal of Organic Chemistry, 21(8), 919–922.

- Smith, R. K., & Johnson, L. M. (2011). A General Protocol for the Enantioselective Alkylation of Arylacetic Acids. Journal of the American Chemical Society, 133(28), 10770–10773.

- Williams, K. L., et al. (2012).

- MTT Assay Protocol. (n.d.).

- Spectroscopic Data of 2,2-Diphenylpent-4-enoic acid. (n.d.).

- Korankye, M. (n.d.). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas.

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- Synthesis of 4-pentenoic acid. (n.d.).

- Synthesis and antiproliferative activity against cancer cells of indole-aryl-amide deriv

- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.).

- Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell prolifer

- Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed.

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). PubMed Central.

- Design and Synthesis of Structurally Modified Analogs of 24Z-Isomasticadienonic Acid with Enhanced Anti-Prolifer

- Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. (n.d.).

- Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. (n.d.).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CN101200425A - The synthetic method of 4-pentenoic acid - Google Patents [patents.google.com]

- 3. 4-Pentenoic acid | C5H8O2 | CID 61138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-diphenyl-4-pentenoic acid

Introduction: Unveiling the Molecular Architecture

2,2-diphenyl-4-pentenoic acid, a molecule of significant interest in synthetic chemistry and drug development, possesses a unique structural framework characterized by a sterically hindered quaternary carbon bearing two phenyl rings, and a terminal double bond. A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic fate, and potential pharmacological activity. Spectroscopic analysis provides a powerful, non-destructive lens through which we can meticulously examine this molecular architecture. This guide offers a detailed exploration of the expected spectroscopic signatures of 2,2-diphenyl-4-pentenoic acid, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering predictive insights grounded in established principles and data from analogous structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework, including connectivity and stereochemical relationships.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2,2-diphenyl-4-pentenoic acid is predicted to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms and aromatic rings causing significant deshielding effects.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | - | The ten protons of the two phenyl rings are expected to resonate in the typical aromatic region, likely as a complex multiplet due to overlapping signals. |

| Vinylic (=CH-) | 5.6 - 5.9 | Multiplet (ddt) | J (trans) ≈ 17, J (cis) ≈ 10, J (allyl) ≈ 7 | This proton is coupled to the two terminal vinylic protons (cis and trans) and the allylic protons, resulting in a complex multiplet. |

| Vinylic (=CH₂) | 4.9 - 5.2 | Multiplet | J (trans) ≈ 17, J (cis) ≈ 10, J (gem) ≈ 2 | The two terminal vinylic protons are diastereotopic and will appear as two separate multiplets, each coupled to the other vinylic proton and the allylic protons. |

| Allylic (-CH₂-) | 2.8 - 3.0 | Doublet of triplets (dt) | J (allyl) ≈ 7, J (vicinal) ≈ 7 | These protons are adjacent to the double bond and coupled to the vinylic proton and the protons on the adjacent methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-diphenyl-4-pentenoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

-